

# theoretical properties of hydroxylamine phosphate

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An In-depth Technical Guide on the Theoretical Properties of Hydroxylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Hydroxylamine phosphate**, a phosphate salt of hydroxylamine, is a compound of significant interest in both industrial chemistry and biological research. While its primary large-scale application is in the synthesis of caprolactam, a precursor to Nylon-6, its unique chemical properties make it a versatile reagent with potential applications in organic synthesis and drug development.[1][2][3] This document provides a comprehensive overview of the theoretical properties of **hydroxylamine phosphate**, including its physicochemical characteristics, synthesis, reactivity, thermal stability, and biological relevance, presented for a technical audience.

## **Physicochemical Properties**

Hydroxylamine phosphate is a white crystalline solid.[4] It serves as a more stable form of hydroxylamine, which is itself unstable and can be explosive when heated.[3][4] The use of phosphoric acid as a buffer and to form the salt allows for safer handling and storage.[3][5] There are different salt forms reported, with the tris(hydroxylammonium) orthophosphate ((NH<sub>3</sub>OH)<sub>3</sub>PO<sub>4</sub>) being a common one.

Table 1: Physicochemical Data for **Hydroxylamine Phosphate** 



Property	Value	Source(s)
CAS Number	20845-01-6	[1][2][4][6][7]
Molecular Formula	H <sub>12</sub> N <sub>3</sub> O <sub>7</sub> P (for tris(hydroxylammonium) phosphate)	[2][4][6][7][8]
Molecular Weight	197.08 g/mol	[2][4][7]
Appearance	White crystalline powder / frozen liquid	[4][9]
Melting Point	169-171 °C (decomposes)	[6][9][10][11][12]
Boiling Point	158 °C at 760 mmHg	[6][11]
Stability	Stable under recommended storage conditions; sensitive to pH and temperature.	[4][13]
Incompatibilities	Bases, oxidizing agents, heat, heavy metal impurities.	[9][12][13][14]

# **Synthesis and Production**

**Hydroxylamine phosphate** is produced industrially and can be prepared in a laboratory setting. The industrial method is a cornerstone of modern polymer production.

### **Industrial Production: The HPO Process**

The primary industrial application of **hydroxylamine phosphate** is as a key intermediate in the **Hydroxylamine Phosphate** Oxime (HPO) process, developed by Dutch State Mines (DSM).[3] [5][15] This process is used for the large-scale manufacture of cyclohexanone oxime, the direct precursor to caprolactam for Nylon-6 production.[2][3] The core of the HPO process is the selective catalytic hydrogenation of nitrate ions in an aqueous solution of phosphoric acid.[5]

The overall reaction is:  $2 H_3PO_4 + NO_3^- + 3 H_2 \rightarrow NH_3OH^+ + 2 H_2PO_4^- + 2 H_2O[5]$ 



This process is highly efficient and avoids the production of ammonium sulfate as a byproduct, which is a significant advantage over other methods.[3]



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Caption: Industrial workflow for Nylon-6 synthesis via the HPO process.

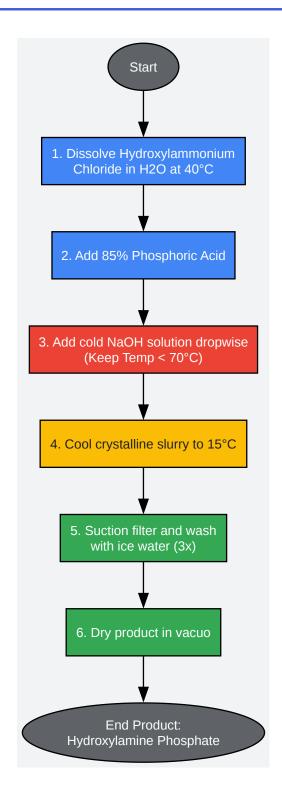
### **Experimental Protocol: Laboratory Synthesis**

A common laboratory-scale synthesis of **hydroxylamine phosphate** involves the reaction of hydroxylammonium chloride with phosphoric acid, followed by precipitation.[5]

#### Methodology:

- Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40°C with constant stirring.
   [16]
- Add 12 g of 85% phosphoric acid to the solution in one portion.[16]
- Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.
- Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture while
  maintaining vigorous stirring. The temperature should not exceed 70°C to avoid
  decomposition; cool the reaction vessel in a cold water bath if necessary.[16]
- After the addition is complete, cool the resulting crystalline slurry to 15°C.[16]
- Filter the mixture by suction and wash the collected solid three times with 10 mL portions of ice water.[16]
- Dry the final product in vacuo to yield 16-18 g of hydroxylamine phosphate.[16]





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Caption: Step-by-step laboratory synthesis of **hydroxylamine phosphate**.

# **Reactivity and Reaction Mechanisms**



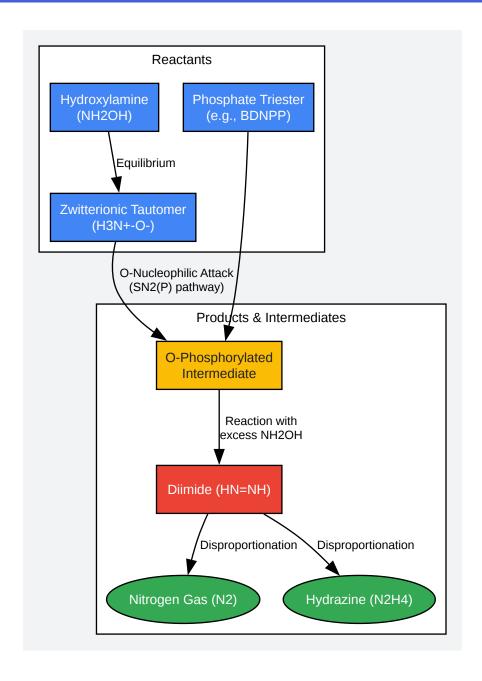
The reactivity of **hydroxylamine phosphate** is multifaceted, acting as both a potent nucleophile and a reducing agent.[2][4]

## **Nucleophilic Character**

Hydroxylamine is a unique "alpha-effect" nucleophile, meaning its nucleophilicity is enhanced. [4] Theoretical calculations and experimental evidence show that it acts as an oxygen nucleophile when reacting with phosphate esters.[1][5] This is thought to occur via its zwitterionic tautomer, ammonia oxide (H<sub>3</sub>N<sup>+</sup>–O<sup>-</sup>), which, although less stable than the neutral form, can be the dominant reactive species.[1][5]

The reaction with phosphate triesters, for example, proceeds through an initial O-phosphorylation. The resulting intermediate is unstable and, in the presence of excess hydroxylamine, can decompose to generate transient species like diimide (HN=NH), which further disproportionates into nitrogen gas and hydrazine.[17]





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Caption: Reaction pathway of hydroxylamine with a phosphate triester.

### **Redox Properties**

**Hydroxylamine phosphate** also functions as a reducing agent. This property is utilized in advanced oxidation processes (AOPs) for water treatment, where it facilitates the generation of highly reactive hydroxyl radicals (•OH) to degrade pollutants.[2][4][5]



# **Thermal Stability and Decomposition**

Pure hydroxylamine is thermally unstable and can decompose explosively.[3] While the phosphate salt is significantly more stable, it is still sensitive to heat and certain chemical conditions.[4]

- Thermal Decomposition: Runaway exothermic decomposition can occur from local heating.
   [14]
- Catalysis: Decomposition is promoted by heavy metal impurities, especially copper.[14]
   Stainless steel surfaces can also catalyze decomposition.[18]
- pH Sensitivity: The compound is less stable in acidic or alkaline conditions.[4] Decomposition
  of hydroxylammonium salts can be intentionally induced by raising the pH to 8 or higher.[14]
- Hazardous Products: When heated to decomposition, it can form toxic fumes, including nitrogen oxides (NOx) and oxides of phosphorus.[13]

# Biological Activity and Drug Development Relevance

While **hydroxylamine phosphate** itself is not a therapeutic agent, the hydroxylamine moiety is of increasing interest to drug development professionals.

### **Enzyme Inhibition and Biological Effects**

The parent compound, hydroxylamine, is a product of normal cellular metabolism but also exhibits significant biological activity.[19]

- Mutagenicity: It is a potent mutagen in vitro.[19]
- Enzyme Inhibition: It can inactivate or inhibit various enzymes and can permanently disable heme-containing enzymes.[19][20]
- Toxicity: Acute and chronic exposure can lead to methemoglobinemia. It is also a skin irritant and sensitizer.[19]

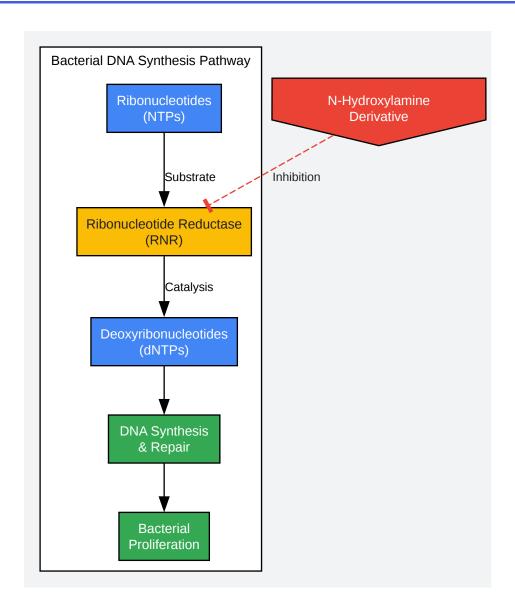


### **Role in Drug Discovery**

Historically, the hydroxylamine functional group has been viewed as a "structural alert" in medicinal chemistry due to concerns about toxicity. However, recent research is challenging this perception.

- Bioisosteres: Trisubstituted hydroxylamines are being explored as novel bioisosteres for nitrogen heterocycles (like morpholine), which are present in about 60% of small-molecule drugs. This allows for the exploration of new chemical space while potentially improving ADME (absorption, distribution, metabolism, and excretion) properties.[21]
- Antibacterial Agents: N-substituted hydroxylamine derivatives have been designed as antibacterial agents that target and inhibit ribonucleotide reductase (RNR).[22] RNR is essential for providing the building blocks for bacterial DNA synthesis and repair, making its inhibition a promising antimicrobial strategy.[22]





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Caption: Inhibition of bacterial RNR by hydroxylamine derivatives.

## Safety and Handling

**Hydroxylamine phosphate** is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[13] It may also cause an allergic skin reaction and damage to organs through prolonged exposure.[13] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn, and the material should be handled in a well-ventilated area.[6] Store in a dry, cool, well-ventilated place away from incompatible materials like bases and oxidizing agents.[6][13]



### Conclusion

Hydroxylamine phosphate is a compound with a dual identity. It is an industrial workhorse, essential for the production of Nylon-6, and a versatile chemical reagent with complex reactivity. Its theoretical properties—particularly its role as an oxygen nucleophile and its redox capabilities—are well-documented. For drug development professionals, the parent hydroxylamine moiety, once largely avoided, now represents an intriguing opportunity for creating novel bioisosteres and developing new classes of therapeutics, such as antibacterial agents. A thorough understanding of its stability, reactivity, and biological profile is critical for its safe and effective application in both industrial and research settings.

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